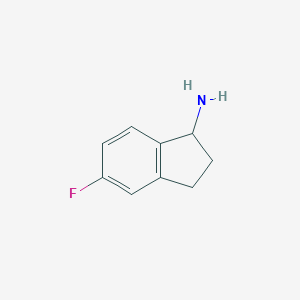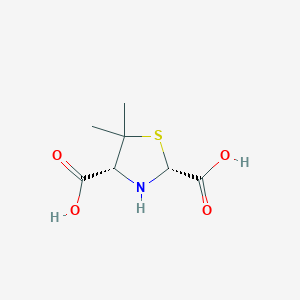
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid (DMDCA) is a naturally occurring amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. DMDCA has been found to have a variety of biochemical and physiological effects, making it a promising candidate for research in various fields.
Wirkmechanismus
The mechanism of action of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid is not fully understood, but it is thought to work through the activation of various signaling pathways in the body. 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose uptake. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemische Und Physiologische Effekte
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to increase glucose uptake and improve insulin sensitivity, making it a potential treatment for diabetes. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to have antioxidant and anti-inflammatory properties, which may make it a promising candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid in lab experiments is that it is a naturally occurring compound, which may make it more biocompatible than synthetic compounds. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to have relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain studies.
Zukünftige Richtungen
There are several potential future directions for research on 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid. One area of research could be the development of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid-based therapies for the treatment of diabetes and other metabolic disorders. Additionally, further research could be done to elucidate the mechanism of action of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid and to identify other signaling pathways that it may activate. Finally, research could be done to explore the potential use of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid in the treatment of various diseases associated with oxidative stress and inflammation, such as cancer and cardiovascular disease.
Synthesemethoden
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid can be synthesized through the reaction of L-cysteine with formaldehyde and thiazolidine-2,4-dicarboxylic acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for research in these fields. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been studied for its potential use in the treatment of diabetes, as it has been found to improve glucose metabolism and insulin sensitivity.
Eigenschaften
CAS-Nummer |
142185-31-7 |
|---|---|
Produktname |
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid |
Molekularformel |
C7H11NO4S |
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
(2R,4R)-5,5-dimethyl-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c1-7(2)3(5(9)10)8-4(13-7)6(11)12/h3-4,8H,1-2H3,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |
InChI-Schlüssel |
HTHNEPWLOCHROG-QWWZWVQMSA-N |
Isomerische SMILES |
CC1([C@H](N[C@H](S1)C(=O)O)C(=O)O)C |
SMILES |
CC1(C(NC(S1)C(=O)O)C(=O)O)C |
Kanonische SMILES |
CC1(C(NC(S1)C(=O)O)C(=O)O)C |
Synonyme |
5,5-dimethylthiazolidine-2,4-dicarboxylic acid 5,5-dimethylthiazolidine-2,4-dicarboxylic acid, (2S-trans)-isomer 5,5-DTDC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
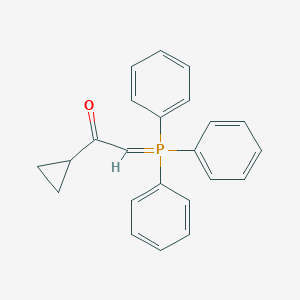
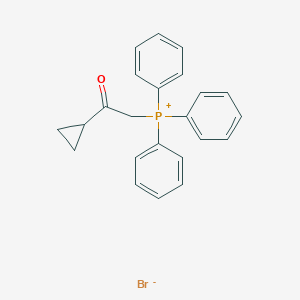
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
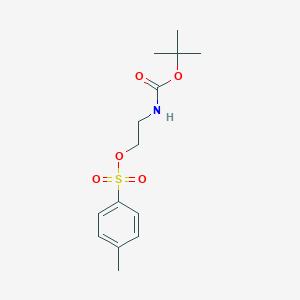
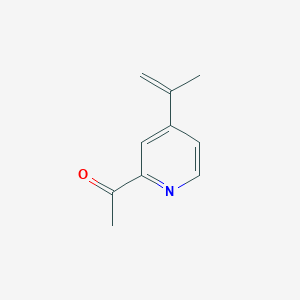
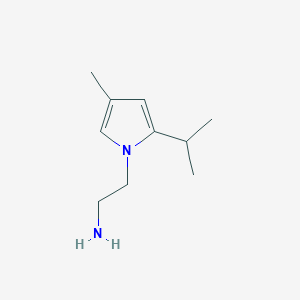

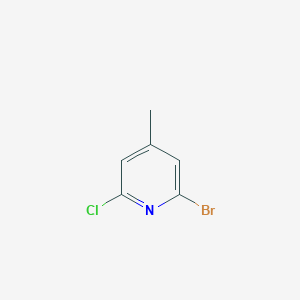
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
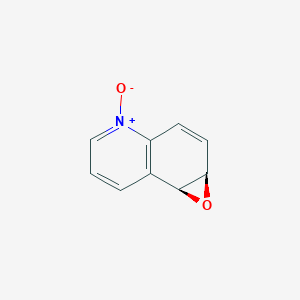
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
